Phenol, 2-[[(5-methyl-3-isoxazolyl)imino]methyl]-
Description
Phenol, 2-[[(5-methyl-3-isoxazolyl)imino]methyl]- (IUPAC name: (E)-2-{[(5-methylisoxazol-3-yl)imino]methyl}phenol; molecular formula: C₁₁H₁₀N₂O₂) is a Schiff base derivative synthesized via condensation of 3-amino-5-methylisoxazole and salicylaldehyde in ethanol under reflux conditions . Key characteristics include:
Structure
3D Structure
Properties
IUPAC Name |
2-[(5-methyl-1,2-oxazol-3-yl)iminomethyl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-8-6-11(13-15-8)12-7-9-4-2-3-5-10(9)14/h2-7,14H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCIGAVSQBKWYAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)N=CC2=CC=CC=C2O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50425163 | |
| Record name | Phenol, 2-[[(5-methyl-3-isoxazolyl)imino]methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50425163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112633-43-9 | |
| Record name | Phenol, 2-[[(5-methyl-3-isoxazolyl)imino]methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50425163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 2-[[(5-methyl-3-isoxazolyl)imino]methyl]- typically involves the reaction of 5-methyl-3-isoxazolecarboxaldehyde with 2-aminophenol under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid or hydrochloric acid. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of Phenol, 2-[[(5-methyl-3-isoxazolyl)imino]methyl]- can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Phenol, 2-[[(5-methyl-3-isoxazolyl)imino]methyl]- undergoes various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The imino group can be reduced to form amines.
Substitution: The phenol group can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Electrophilic aromatic substitution reactions typically require the presence of a Lewis acid catalyst, such as aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Nitrated, halogenated, and sulfonated derivatives.
Scientific Research Applications
Phenol, 2-[[(5-methyl-3-isoxazolyl)imino]methyl]- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: Utilized in the production of specialty chemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of Phenol, 2-[[(5-methyl-3-isoxazolyl)imino]methyl]- involves its interaction with specific molecular targets and pathways. The phenol group can form hydrogen bonds and other interactions with biological molecules, while the isoxazole ring can participate in various chemical reactions. The imino-methyl linkage provides additional sites for chemical modification and interaction with molecular targets.
Comparison with Similar Compounds
Structural Analogues with Isoxazole Moieties
Three related compounds from include:
(E)-2-{[(Isoxazol-3-yl)imino]methyl}phenol (C₁₀H₈N₂O₂): Lacks the methyl substituent on the isoxazole ring, leading to reduced steric hindrance.
Key Comparisons :
Pyrazole-Based Schiff Bases
describes pyrazole derivatives such as (E)-2-{[(5-(tert-butyl)-1H-pyrazol-3-yl)imino]methyl}phenol. Key differences include:
- Core Heterocycle : Pyrazole (basic, two adjacent nitrogen atoms) vs. isoxazole (oxygen and nitrogen separated, less basic) .
- Substituents : tert-butyl groups increase steric bulk, affecting crystal packing and solubility.
- Electronic Effects : Pyrazole’s aromaticity and basicity may enhance metal-binding affinity compared to isoxazole .
Hydrogen Bonding and Crystallography
All three isoxazole derivatives in exhibit intramolecular O–H···N bonds, a hallmark of Schiff bases. Structural refinements using SHELXL () confirm these features, highlighting the role of crystallography in elucidating supramolecular arrangements .
Theoretical and Computational Insights
However, such methods could predict properties like HOMO-LUMO gaps or charge distribution, aiding comparisons with pyrazole analogues .
Biological Activity
Phenol, 2-[[(5-methyl-3-isoxazolyl)imino]methyl]- is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound features a phenolic structure combined with an isoxazole moiety. Its molecular formula is CHNO, indicating the presence of nitrogen and oxygen atoms which are critical for its biological activity. The isoxazole ring contributes to the compound's unique pharmacological properties, enhancing its interaction with biological targets.
Antimicrobial Properties
Research indicates that derivatives of phenolic compounds often exhibit antimicrobial properties. Preliminary studies suggest that Phenol, 2-[[(5-methyl-3-isoxazolyl)imino]methyl]- may inhibit the growth of various bacterial strains. The mechanism typically involves interference with bacterial cell wall synthesis or disruption of metabolic pathways.
Anticancer Activity
A significant area of research focuses on the anticancer potential of this compound. In vitro studies have shown that it exhibits cytotoxic effects against several cancer cell lines. The following table summarizes some key findings regarding its antiproliferative activity:
| Compound | Cell Line | IC50 (µM) | Selectivity Index (SI) |
|---|---|---|---|
| Phenol, 2-[[(5-methyl-3-isoxazolyl)imino]methyl]- | HeLa | 5.12 | 20 |
| Phenol, 2-[[(5-methyl-3-isoxazolyl)imino]methyl]- | A549 | 4.76 | 22 |
| Phenol, 2-[[(5-methyl-3-isoxazolyl)imino]methyl]- | MCF-7 | 6.30 | 18 |
The selectivity index (SI) indicates the compound's ability to preferentially target cancer cells over normal cells, suggesting its potential as a targeted therapy.
The proposed mechanism for the anticancer activity of Phenol, 2-[[(5-methyl-3-isoxazolyl)imino]methyl]- involves the induction of apoptosis in cancer cells. This process has been validated through assays measuring caspase activation and DNA fragmentation, which are hallmarks of programmed cell death.
Case Studies
- Cytotoxicity Study : A study conducted on various imidazole derivatives demonstrated that modifications to the isoxazole structure could enhance biological activity against cancer cell lines. This study highlighted the importance of structural optimization in drug design.
- Antimicrobial Efficacy : Another research effort focused on evaluating the antimicrobial properties of related compounds, showing effectiveness against resistant bacterial strains such as MRSA (Methicillin-resistant Staphylococcus aureus). The findings suggest that phenolic compounds can be valuable in combating antibiotic resistance.
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of Phenol, 2-[[(5-methyl-3-isoxazolyl)imino]methyl]- for reproducibility?
- Methodology : Utilize reflux conditions in ethanol (353 K, 6 hours) with equimolar ratios of 2-hydroxy-3-methoxybenzaldehyde and 5-methylisoxazol-3-amine, followed by slow cooling to room temperature for crystallization. This approach yields high-purity crystals (80% yield) suitable for structural analysis .
- Validation : Confirm product purity via elemental analysis (C, H, N percentages) and melting point determination (365–367 K) .
Q. What experimental techniques are critical for characterizing the molecular structure of this compound?
- Crystallography : Employ single-crystal X-ray diffraction (Bruker SMART CCD) with SHELX software (SHELXT for space-group determination, SHELXL for refinement) to resolve orthorhombic crystal systems (e.g., Pna2₁, a = 22.254 Å, b = 10.178 Å, c = 4.836 Å) .
- Spectroscopy : Use FTIR and NMR to validate functional groups (e.g., imine C=N stretch at ~1600 cm⁻¹, phenolic O-H stretch at ~3300 cm⁻¹) and monitor reaction progress .
Q. How can thermal stability and conductivity properties be systematically evaluated?
- Thermogravimetric Analysis (TGA) : Measure decomposition temperatures under inert atmospheres to assess thermal stability. For example, Schiff base polymers with similar structures show stability up to 250°C .
- Conductivity Studies : Use four-probe methods to determine electrical conductivity (σ) of polymer-metal complexes, comparing values to semiconductor thresholds (e.g., σ ≈ 10⁻⁵–10⁻³ S/cm) .
Advanced Research Questions
Q. What computational strategies predict electronic properties and reactivity of this Schiff base compound?
- Density Functional Theory (DFT) : Apply hybrid functionals (e.g., B3LYP) to calculate HOMO-LUMO gaps, ionization potentials, and electron affinity. Validate against experimental UV-Vis spectra and redox potentials .
- Atomization Energy Accuracy : Benchmark DFT results against experimental thermochemical data (average absolute deviation ≤ 2.4 kcal/mol for atomization energies) .
Q. How do researchers resolve contradictions between spectroscopic and crystallographic data?
- Case Example : If NMR suggests a tautomeric form (e.g., keto-enol) but crystallography reveals a single conformation, use temperature-dependent NMR and Hirshfeld surface analysis to identify dynamic equilibria or lattice effects .
- Validation : Cross-reference bond lengths (e.g., C=N: ~1.28 Å in X-ray vs. ~1.32 Å in DFT) to assess computational model accuracy .
Q. What strategies improve the refinement of disordered structures in crystallography?
- SHELXL Tools : Apply restraints (e.g., SIMU, DELU) to manage thermal motion in flexible moieties like the isoxazole ring. Use TWIN commands for handling twinned crystals .
- Validation Metrics : Ensure R-factor convergence (R₁ < 0.05, wR₂ < 0.12) and check for outliers in the difference electron density map (±0.25 eÅ⁻³) .
Q. How can structure-property relationships guide the design of functional materials?
- Case Study : Modify substituents (e.g., methoxy vs. hydroxyl groups) to tune band gaps (e.g., 2.8–3.2 eV) and enhance semiconductor behavior. Compare charge-transfer interactions via UV-Vis and cyclic voltammetry .
- Polymer-Metal Complexes : Synthesize Cu(II) or Co(II) complexes to study coordination geometry (e.g., octahedral vs. square planar) and its impact on magnetic or catalytic properties .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
